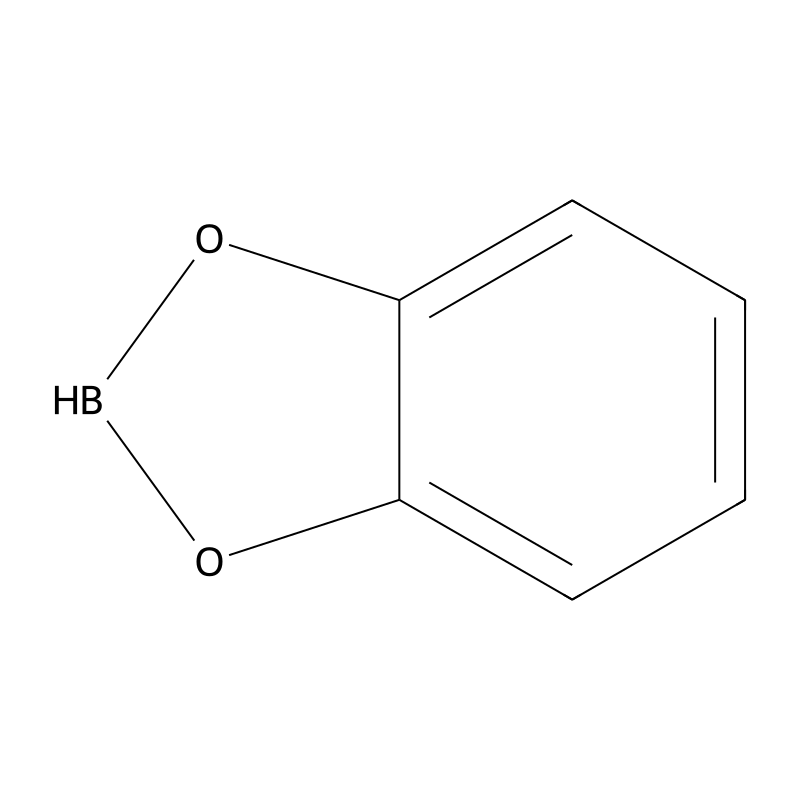

1,3,2-Benzodioxaborole

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,2-Benzodioxaborole, commonly referred to as catecholborane, is an organoboron compound with the chemical formula C₆H₄BO₂. This compound features a unique bicyclic structure that includes a dioxaborole ring, contributing to its distinctive chemical properties. It is a colorless liquid at room temperature and is notable for its role in organic synthesis, particularly in hydroboration reactions. The presence of the catechol moiety enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic chemistry.

Organic Synthesis

Catecholborane is a versatile reagent in organic synthesis due to its ability to participate in various reactions. Here are some key applications:

- Hydroboration: Catecholborane readily reacts with alkenes to form vicinal diols through hydroboration-oxidation. This reaction allows for the introduction of hydroxyl groups at specific positions of a molecule Organic Syntheses.

- Suzuki-Miyaura Coupling: Catecholborane can be converted into pinacolborane, a crucial intermediate used in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction is widely employed for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles Chemical Reviews.

- Deoxygenation: Catecholborane can be used as a deoxygenation reagent for specific functional groups, such as epoxides and carbonyl compounds The Journal of Organic Chemistry: .

Other Research Applications

Beyond organic synthesis, catecholborane shows promise in other scientific research areas:

- Medicinal Chemistry: The ability of catecholborane to participate in selective transformations makes it a potential tool for the synthesis of complex molecules with medicinal properties Tetrahedron Letters.

- Material Science: Catecholborane derivatives are being explored for their potential applications in developing novel materials with unique properties, such as polymers and catalysts Dalton Transactions.

- Hydroboration: It acts as a hydroboration reagent for alkenes and alkynes, yielding alkenyl and alkyl boronic acids and esters. This reaction is crucial for forming carbon-boron bonds, which are fundamental in organic synthesis .

- Stereoselective Reductions: The compound can reduce β-hydroxy ketones to syn 1,3-diols selectively .

- Formation of Vinylboranes: When treated with terminal alkynes, it generates trans vinylboranes, which can further participate in cross-coupling reactions like the Suzuki reaction .

- Oxidative Addition: 1,3,2-Benzodioxaborole can oxidatively add to low valent metal complexes, forming boryl complexes that are useful in various catalytic processes .

The synthesis of 1,3,2-benzodioxaborole typically involves the following methods:

- Reaction of Catechol with Borane: The most common method involves treating catechol with borane in an ether solvent like tetrahydrofuran. This reaction can yield catecholborane efficiently but may result in some loss of hydride .

- Alternative Synthetic Routes: Other methods include the reaction of tris(catecholato)bisborane with alkali-metal boron hydrides such as lithium borohydride or sodium borohydride .

- Catalytic Hydroboration: Recent studies have explored catalytic hydroboration using 1,3,2-benzodioxaborole itself as a catalyst for alkenes and alkynes .

1,3,2-Benzodioxaborole finds numerous applications in organic synthesis:

- Synthesis of Boronic Acids: It is widely used to synthesize various boronic acids and esters that serve as intermediates in organic synthesis.

- Cross-Coupling Reactions: The vinylboranes generated from its reactions are crucial precursors for Suzuki-Miyaura cross-coupling reactions .

- Pharmaceutical Chemistry: Its derivatives are being explored for potential applications in drug development due to their unique reactivity profiles.

Interaction studies involving 1,3,2-benzodioxaborole primarily focus on its reactivity with different substrates and metal catalysts. Research has shown that it can effectively facilitate hydroboration reactions under mild conditions. Additionally, studies indicate that it can form stable complexes with transition metals, enhancing catalytic activity in various transformations . These interactions highlight its versatility as a reagent and catalyst in synthetic chemistry.

Several compounds share structural or functional similarities with 1,3,2-benzodioxaborole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Catecholborane | Organoboron | Derived from catechol; used as a reducing agent | Stereoselective reduction capabilities |

| Pinacolborane | Organoboron | Monomeric structure; less Lewis acidic | Stable under air; used in hydroboration |

| Tri-n-butylborane | Organoboron | Common hydroboration reagent; more reactive | Less selective than catecholborane |

| Boron Trifluoride | Lewis Acid | Strong electrophile; used in various reactions | Highly reactive; not suitable for selective reductions |

The uniqueness of 1,3,2-benzodioxaborole lies in its ability to selectively participate in stereoselective reductions and its compatibility with various substrates in hydroboration reactions. Its structural features allow it to function effectively as both a reagent and a catalyst in synthetic applications.

Classical Catechol-Borane Condensation Methods

The fundamental approach to synthesizing 1,3,2-benzodioxaborole involves the direct condensation of catechol with various borane reagents [1]. The traditional method employs borane-tetrahydrofuran complex reacting with catechol in a cooled solution, typically at temperatures ranging from 0 to 25 degrees Celsius [1] [2]. This reaction proceeds through the elimination of hydrogen gas and formation of the characteristic five-membered boron-oxygen heterocycle [1].

The mechanism involves the nucleophilic attack of catechol hydroxyl groups on the electrophilic boron center, resulting in the displacement of hydride ligands [1]. However, this conventional approach suffers from significant drawbacks, including the loss of two mole equivalents of hydride and relatively modest yields of 70-80 percent [1] [2].

Diborane-Based Synthetic Routes

An alternative traditional method utilizes diborane gas as the boron source for the synthesis of 1,3,2-benzodioxaborole [3] [4]. This approach involves passing diborane through a suspension of catechol in hydrocarbon solvents such as benzene at 25 degrees Celsius [3]. The reaction typically requires 4-12 hours for completion and yields the target compound in 75-85 percent yield after distillation [3].

The diborane method offers several advantages over the borane-tetrahydrofuran approach, including better atom economy and the ability to conduct the reaction in non-coordinating solvents [3]. The procedure involves careful control of diborane flow rate and temperature to prevent side reactions and ensure complete conversion of starting materials [3].

Alkali Metal Hydride Methodologies

Heinrich Nöth and Detlef Männig developed a more efficient recovery method involving alkali-metal boron hydrides [1] [5]. This methodology employs lithium borohydride, sodium borohydride, or potassium borohydride in combination with tris(catecholato)bisborane in ethereal solvents [1] [5]. The reaction proceeds quantitatively in diglyme solvent, though separation from the solvent presents challenges [5].

The alkali metal hydride route offers yields exceeding 85-95 percent and provides improved control over reaction conditions [5]. The method involves ball milling sodium borohydride with 2,2′-ortho-phenylene-dioxybis(1,3,2-benzodioxaborole) in diethyl ether containing small amounts of lithium chloride as an activator [5].

Tri-ortho-phenylene bis-borate Approach

Herbert Brown and coworkers developed an additional synthetic procedure utilizing tri-ortho-phenylene bis-borate as a starting material [4]. This method involves the reaction of the borate precursor with diborane in various solvents including toluene, normal-heptane, and glyme derivatives [4]. The reaction typically operates at temperatures between 70-90 degrees Celsius and provides yields of 80-90 percent [4].

The tri-ortho-phenylene bis-borate method represents a significant advancement in terms of scalability and practical implementation [4]. The procedure allows for careful control of stoichiometry and provides a pathway that avoids many of the handling difficulties associated with more reactive borane reagents [4].

Catalytic Approaches for Large-Scale Production

Continuous Flow Chemistry Applications

Modern synthetic approaches have embraced continuous flow chemistry for the large-scale production of 1,3,2-benzodioxaborole derivatives [6] [7]. Flow chemistry systems provide enhanced heat and mass transfer phenomena, particularly important for exothermic boron-oxygen bond formation reactions [7]. These systems operate with precise temperature control and immediate in-line processing, minimizing the formation of byproducts [6].

Continuous flow reactors enable the synthesis of benzodioxaborole compounds at elevated temperatures ranging from 80-120 degrees Celsius while maintaining short residence times [6] [7]. The technology allows for the rapid production of substantial quantities, with some systems capable of processing kilogram quantities within hours [7].

Industrial Continuous Production Methods

Industrial production of 1,3,2-benzodioxaborole follows similar synthetic routes but employs continuous flow reactors to maintain consistent reaction conditions and improve overall yield . The process involves the use of automated systems for monitoring and controlling reaction parameters, ensuring high purity and efficiency in the production process .

Large-scale synthesis typically operates at production rates approaching one kilogram per day using specialized equipment designed for boron compound handling [9]. The industrial process incorporates advanced heating systems and precise temperature control to maintain optimal reaction conditions throughout the synthesis [9].

Palladium-Catalyzed Cross-Coupling Strategies

Catalytic approaches utilizing palladium complexes have emerged as viable methods for the synthesis of substituted 1,3,2-benzodioxaborole derivatives . The Suzuki-Miyaura coupling reaction provides a widely utilized method for forming carbon-carbon bonds in the construction of functionalized benzodioxaborole systems . This approach typically employs aryl halides coupled with boronic acid derivatives in the presence of palladium catalysts and appropriate bases .

The palladium-catalyzed methodology operates at temperatures between 80-100 degrees Celsius in solvents such as toluene or dimethylformamide . Reaction yields typically range from 70-85 percent, making this approach suitable for pilot-scale production of specialized benzodioxaborole derivatives .

Rhodium-Catalyzed Hydroboration Processes

Rhodium-catalyzed hydroboration represents another catalytic approach for accessing benzodioxaborole compounds through alternative disconnection strategies [11] [12]. These processes utilize 1,3,2-benzodioxaborole as a hydroboration reagent for the synthesis of alkane- and alkeneboronic acids and esters [11] [12]. The methodology provides excellent regioselectivity and stereoselectivity in the formation of carbon-boron bonds [11] [12].

The rhodium-catalyzed processes typically operate under mild conditions with catalyst loadings of 1-5 mole percent [11] [12]. The reactions proceed efficiently at room temperature or slightly elevated temperatures, providing products in yields ranging from 70-90 percent [11] [12].

Purification and Isolation Techniques

Distillation Methods

Vacuum distillation represents the most widely employed method for the purification of 1,3,2-benzodioxaborole [13]. The technique utilizes reduced pressure conditions, typically 10-50 millimeters of mercury, combined with temperatures between 80-120 degrees Celsius to prevent thermal decomposition [13]. The distillation setup requires crack-free glassware and careful attention to vacuum quality to achieve optimal separation [13].

Simple distillation at atmospheric pressure can be employed for crude purification, with 1,3,2-benzodioxaborole distilling at approximately 175 degrees Celsius [13]. However, vacuum distillation is preferred for high-purity applications due to the reduced risk of thermal degradation [13]. The purified product typically achieves purities exceeding 95 percent through careful distillation techniques [13].

Chromatographic Separation Techniques

Column chromatography using silica gel provides an effective method for the purification of 1,3,2-benzodioxaborole and its derivatives [14] [15]. The technique typically employs hexanes and ethyl acetate solvent systems with gradient elution to achieve optimal separation [14]. Flash column chromatography can be performed using 35-70 micron silica gel with wet-pack methods [14].

High-performance liquid chromatography offers analytical and preparative scale purification capabilities [16]. Reverse-phase chromatography using C18 columns with acetonitrile-water-phosphoric acid mobile phases provides excellent separation of benzodioxaborole compounds [16]. The method achieves purities exceeding 99 percent and is suitable for both analytical characterization and preparative isolation [16].

Crystallization and Recrystallization Procedures

Recrystallization from appropriate solvents provides a reliable method for obtaining high-purity 1,3,2-benzodioxaborole [17]. Hexanes serves as an effective recrystallization solvent, with the process involving dissolution at elevated temperature followed by controlled cooling [14]. The crystallization process typically includes cooling to -20 degrees Celsius to maximize crystal formation and minimize mother liquor retention [14].

The recrystallization procedure involves dissolving the crude material in boiling hexanes, followed by gradual cooling to room temperature over 20 hours [14]. Further cooling in ice baths and freezer storage enhances crystal formation and improves final purity [14]. Multiple recrystallization cycles can be employed to achieve purities exceeding 95 percent [14].

Solvent Extraction and Purification

Solvent extraction techniques utilize the differential solubility of 1,3,2-benzodioxaborole in various solvent systems [18]. Extraction with diethyl ether from aqueous solutions provides an effective method for isolating the compound from reaction mixtures [19]. The technique is particularly useful for removing water-soluble impurities and inorganic salts [18].

The extraction process typically involves multiple extraction steps to ensure complete recovery of the target compound [18]. Distribution coefficients between organic and aqueous phases determine the efficiency of the extraction process [18]. Properly executed solvent extraction can achieve purities of 85-90 percent, making it suitable for preliminary purification before more advanced techniques [18].

Analytical and Quality Control Methods

Quality control of 1,3,2-benzodioxaborole involves multiple analytical techniques to ensure product purity and identity [16]. High-performance liquid chromatography provides quantitative analysis of purity levels and identification of potential impurities [16]. Nuclear magnetic resonance spectroscopy confirms structural identity through characteristic boron-11 and carbon-13 signals [20].

Gas chromatography coupled with mass spectrometry enables both purity analysis and molecular confirmation [16]. The analytical methods must account for the moisture sensitivity of benzodioxaborole compounds and employ appropriate sample handling procedures [16]. Standard analytical protocols typically require purity levels exceeding 98 percent for research applications [16].

| Purification Method | Operating Conditions | Typical Purity (%) | Scale Suitability |

|---|---|---|---|

| Vacuum Distillation | 10-50 mmHg, 80-120°C | >95 | Laboratory to pilot |

| Column Chromatography | Silica gel, hexanes/ethyl acetate | >98 | Laboratory |

| Recrystallization | Hexanes, cooling to -20°C | >95 | Laboratory to pilot |

| High-Performance Liquid Chromatography | C18 column, acetonitrile/water/phosphoric acid | >99 | Analytical/preparative |

| Solvent Extraction | Diethyl ether/water | 85-90 | All scales |

| Simple Distillation | Atmospheric pressure, 175°C | 90-95 | Industrial |

| Synthetic Method | Starting Materials | Typical Yield (%) | Operating Temperature (°C) | Scalability |

|---|---|---|---|---|

| Traditional Catechol-Borane | Catechol + borane-tetrahydrofuran | 70-80 | 0-25 | Laboratory |

| Diborane Route | Catechol + diborane gas | 75-85 | 25-90 | Pilot/Industrial |

| Alkali Metal Hydride | Sodium borohydride + tris(catecholato)bisborane | 85-95 | Room temperature | Laboratory |

| Tri-ortho-phenylene bis-borate | Tri-ortho-phenylene bis-borate + diborane | 80-90 | 70-90 | Industrial |

| Flow Chemistry | Catechol + borane precursors | 65-85 | 80-120 | Industrial |

| Palladium-Catalyzed | Aryl halides + catechol | 70-85 | 80-100 | Pilot |

1,3,2-Benzodioxaborole, commonly known as catecholborane, demonstrates exceptional reactivity in hydroboration reactions with unsaturated carbon-carbon bonds. The compound exhibits anti-Markovnikov regioselectivity, where the boron atom preferentially attaches to the less substituted carbon atom of the alkene or alkyne [1] [2] [3]. This selectivity pattern distinguishes it from other electrophilic addition reactions and makes it particularly valuable for synthetic applications.

Alkene Hydroboration Mechanisms

The hydroboration of alkenes with 1,3,2-benzodioxaborole proceeds through a concerted mechanism involving a four-membered transition state [1] [2]. The reaction exhibits several key mechanistic features:

Terminal alkenes react readily under mild conditions, typically at room temperature to 100°C, yielding 2-alkyl-1,3,2-benzodioxaboroles with excellent regioselectivity [4]. The syn-addition stereochemistry ensures that both the hydrogen and boron add to the same face of the double bond, maintaining stereochemical integrity throughout the transformation [5].

Internal alkenes require more forcing conditions due to increased steric hindrance around the reaction center [4]. Secondary alkenes like cyclohexene demonstrate slower reactivity, often requiring refluxing conditions in tetrahydrofuran or chloroform to achieve reasonable conversion rates [6].

The electronic effects play a crucial role in determining reaction rates. Electron-rich alkenes such as styrene show preferential attack at the β-carbon position, resulting in β-phenylethylboronate products [4]. This regioselectivity can be influenced by the presence of substituents that modulate the electron density of the alkene system.

Alkyne Hydroboration Characteristics

Terminal alkynes exhibit remarkably high reactivity with 1,3,2-benzodioxaborole, often reacting at room temperature to form 2-alkenyl-1,3,2-benzodioxaboroles [6] [7]. The reaction proceeds with cis-addition selectivity, providing (E)-alkenylboronic esters as the predominant products [6] [8].

For example, the reaction of 1-hexyne with catecholborane proceeds rapidly at room temperature, producing 2-[(E)-1-hexenyl]-1,3,2-benzodioxaborole in excellent yield and stereochemical purity [6] [9]. The stereochemical outcome is highly predictable, with the boron atom adding to the terminal carbon and hydrogen adding to the internal carbon of the alkyne.

Internal alkynes such as 3-hexyne demonstrate reduced reactivity, requiring elevated temperatures (68°C) and extended reaction times (8 hours) to achieve satisfactory conversion [6] [9]. This decreased reactivity reflects the increased steric hindrance and reduced electrophilicity of internal alkyne positions.

Catalytic Enhancement Strategies

The inherent reactivity of 1,3,2-benzodioxaborole can be significantly enhanced through catalytic promotion. Lithium borohydride (LiBH₄) in small catalytic amounts dramatically accelerates hydroboration reactions, enabling quantitative conversion of mono-, di-, tri-, and tetra-substituted ethenes under very mild conditions [4].

Dialkylborane catalysis represents another effective strategy for promoting hydroboration reactions. Dicyclohexylborane catalyzes the hydroboration of alkynes with catecholborane at room temperature, providing 2-alkenyl-1,3,2-benzodioxaboroles in nearly quantitative yields through a hydroboration-alkenyl transfer mechanism [9].

| Substrate Class | Reaction Conditions | Product Type | Yield Range | Key Features |

|---|---|---|---|---|

| Terminal Alkenes | RT to 100°C | 2-Alkyl-1,3,2-benzodioxaborole | 80-90% | Anti-Markovnikov, syn-addition |

| Internal Alkenes | Higher temperature | 2-Alkyl-1,3,2-benzodioxaborole | 70-85% | Slower kinetics |

| Terminal Alkynes | Room temperature | 2-Alkenyl-1,3,2-benzodioxaborole | 85-95% | Fast reaction, cis-addition |

| Internal Alkynes | 68°C, extended time | 2-Alkenyl-1,3,2-benzodioxaborole | 60-80% | Reduced reactivity |

Role in Transition Metal-Catalyzed Processes

1,3,2-Benzodioxaborole plays multifaceted roles in transition metal-catalyzed processes, serving both as a substrate and as a catalyst component in various transformations. The compound's unique electronic structure, featuring a Lewis acidic boron center constrained within a six-membered ring system, enables diverse coordination modes with transition metals [10] [11].

Rhodium-Catalyzed Hydroboration

The rhodium-catalyzed hydroboration reaction represents one of the most significant applications of 1,3,2-benzodioxaborole in transition metal catalysis. Wilkinson's catalyst (RhCl(PPh₃)₃) dramatically accelerates the addition of catecholborane to alkenes, providing a mechanistically distinct pathway from uncatalyzed hydroboration [10] [11].

The catalytic cycle involves several key steps [12]: (1) oxidative addition of the B-H bond to rhodium(I), forming a rhodium(III) hydride-boryl complex; (2) alkene coordination with simultaneous dissociation of a triphenylphosphine ligand; (3) migratory insertion of the alkene into the Rh-H bond; and (4) reductive elimination to form the C-B bond and regenerate the rhodium(I) catalyst [10] [13].

This rhodium-catalyzed process exhibits remarkable regioselectivity, with the boron atom preferentially attaching to the less substituted carbon of the alkene. The electronic and steric properties of the alkene substrate significantly influence the reaction outcome, with electron-rich and sterically accessible alkenes showing enhanced reactivity [10].

Palladium-Catalyzed Cross-Coupling Reactions

1,3,2-Benzodioxaborole derivatives serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The compound's stability toward air and moisture, combined with its ease of transmetalation, makes it an attractive alternative to traditional boronic acids in palladium-catalyzed processes [14] [15].

2-Alkenyl-1,3,2-benzodioxaboroles, readily obtained from hydroboration of alkynes, undergo stereospecific cross-coupling with alkenyl halides to provide conjugated dienes with excellent retention of stereochemistry [14]. These reactions typically proceed under mild conditions using tetrakis(triphenylphosphine)palladium as the catalyst and sodium alkoxides as the base [14].

The stereospecific nature of these cross-coupling reactions enables the synthesis of natural products with defined alkene geometries. For example, the synthesis of bombykol and other pheromones has been accomplished using this methodology, demonstrating the synthetic utility of catecholborane-derived organoboron reagents [14].

Catalyst Degradation and Side Reactions

An important consideration in rhodium-catalyzed hydroboration is the degradation of catecholborane under the reaction conditions. The compound can decompose to form diborane (B₂cat₃) and BH₃, leading to competing uncatalyzed hydroboration pathways [13] [12].

The formation of dihydride complexes such as RhH₂Cl(PPh₃)₃ from the reaction of catecholborane with Wilkinson's catalyst represents a significant deactivation pathway [13]. This degradation can be mitigated by adding excess triphenylphosphine to the reaction mixture, which helps maintain catalyst integrity and selectivity [13].

Novel Mechanistic Pathways

Recent investigations have revealed unconventional mechanistic pathways in transition metal-catalyzed processes involving 1,3,2-benzodioxaborole. Outer-sphere oxidative addition mechanisms have been identified in palladium-catalyzed trans-hydroboration reactions, where catecholborane serves as an electrophilic activator rather than a simple hydride source [16].

The σ-bond metathesis pathway has been demonstrated in certain organometallic systems, where the empty p-orbital of boron facilitates C-H bond activation through a boron-assisted mechanism [17]. This pathway represents a fundamentally different approach to C-H functionalization compared to traditional oxidative addition mechanisms.

| Metal Catalyst | Substrate Type | Key Mechanistic Features | Selectivity/Performance |

|---|---|---|---|

| RhCl(PPh₃)₃ | Alkenes, alkynes | Oxidative addition of B-H bond | High regioselectivity |

| Pd(PPh₃)₄ | Aryl halides | Suzuki-Miyaura mechanism | 80-96% yield |

| Pd/Senphos | 1,3-Enynes | Outer-sphere oxidative addition | Novel mechanistic pathway |

| Titanocene-HBcat | Carbonyl compounds | Dual activation mechanism | 88-90% yield |

Kinetic Studies of Boronation Reactions

Kinetic investigations of reactions involving 1,3,2-benzodioxaborole have provided crucial insights into the fundamental mechanistic pathways and rate-determining steps of these transformations. These studies employ various experimental techniques including reaction progress monitoring, isotope effect measurements, and temperature-dependent kinetic analysis to elucidate the underlying chemistry [18] [19] [16].

Rhodium-Catalyzed Hydroboration Kinetics

Mechanistic studies of rhodium-catalyzed hydroboration reveal first-order kinetics with respect to both alkene and catecholborane concentrations [10] [13]. The reaction rate is significantly influenced by the electronic properties of the substrate, with electron-deficient alkenes typically reacting faster than electron-rich analogs [18].

Temperature-dependent studies indicate that the transmetalation step often represents the rate-determining process in catalytic cycles involving organoboron reagents. For rhodium-catalyzed conjugate additions, activation barriers of 20-28 kcal/mol have been measured for the transmetalation of arylboronic acids to rhodium centers [20].

The catalyst concentration dependence reveals that rhodium complexes exist predominantly as catalytically dormant dimers under typical reaction conditions. The equilibrium constant for dimer formation (Kdimer) significantly impacts the overall reaction rate, with higher catalyst loadings sometimes providing diminishing returns due to this equilibrium effect [20].

Formal Thioboration Kinetics

Comprehensive kinetic analysis of formal thioboration reactions using B-chlorocatecholborane has revealed second-order global kinetics, first-order in both substrate and boron electrophile [19]. The reaction exhibits activation parameters of ΔG‡ = 27.1 ± 0.1 kcal/mol at 90°C, ΔH‡ = 13.8 ± 1.0 kcal/mol, and ΔS‡ = -37 ± 3 cal mol⁻¹ K⁻¹ over the temperature range 70-90°C [19].

Carbon kinetic isotope effects support a rate-determining AdE3 mechanism where alkyne activation by neutral chlorocatecholborane occurs concertedly with cyclative attack by nucleophilic sulfur [19]. The negative entropy of activation indicates a highly ordered transition state structure, consistent with a concerted bond-forming process [19].

Hammett analysis yields a ρ⁺ value of -1.7, suggesting significant cationic charge buildup during the cyclization process [19]. This electronic demand supports the proposed mechanism involving electrophilic activation of the alkyne by the boron center.

Carbonyl Reduction Kinetics

Kinetic studies of titanocene-catalyzed carbonyl hydroboration demonstrate that electronic effects dominate over steric factors in determining reaction rates [18]. Electron-poor ketones react significantly faster than electron-rich substrates, consistent with a mechanism involving π-acid activation of the carbonyl group [18].

The Hammett correlation for acetophenone derivatives shows a positive slope, indicating that electron-withdrawing substituents accelerate the reaction [18]. This trend supports a mechanism where stronger π-acids undergo C=O bond cleavage more readily through enhanced metal-carbonyl backbonding [18].

Steric effects appear to be less influential than electronic factors, as demonstrated by comparable reaction rates for benzaldehyde and benzophenone despite their significant structural differences [18]. This observation suggests that the coordination sphere around the metal center can accommodate various substrate sizes without substantial energetic penalties.

Transborylation Kinetics

C(sp³)-B/B-H transborylation represents a fundamental process in boron chemistry with significant mechanistic implications [21] [22]. Eyring analysis of model reactions yields activation parameters of ΔG‡ = 28 ± 3 kcal/mol, ΔH‡ = 17 ± 3 kcal/mol, and ΔS‡ = -36 ± 8 eu [22].

The large negative entropy of activation strongly supports a σ-bond metathesis pathway involving a highly ordered transition state [22]. This mechanistic pathway differs significantly from C(sp²)-B/B-H transborylation processes, which typically proceed with lower activation barriers [21].

Computational studies confirm that C(sp³)-B/B-H exchange requires substantially higher activation energies compared to C(sp²)-B/B-H processes, explaining the thermal conditions often required for productive catalysis in systems involving alkyl boron intermediates [21] [22].

| Reaction System | Kinetic Order | Activation Energy | Temperature Range | Mechanistic Insights |

|---|---|---|---|---|

| Rh-catalyzed hydroboration | First-order in alkene and borane | Variable | 25-80°C | Oxidative addition pathway |

| Ti-catalyzed carbonyl reduction | First-order in carbonyl | Electronic-dependent | RT | π-acid activation dominant |

| Formal thioboration | Second-order global | ΔG‡ = 27.1 kcal/mol | 70-90°C | Concerted AdE3 mechanism |

| C(sp³)-B/B-H transborylation | Eyring analysis | ΔG‡ = 28 kcal/mol | 70-120°C | σ-bond metathesis |

Stereochemical Outcomes in Asymmetric Synthesis

1,3,2-Benzodioxaborole has emerged as a versatile reagent in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds through various catalytic strategies. The compound's unique reactivity profile and compatibility with chiral catalysts make it particularly valuable for stereoselective transformations [23] [24] [25].

Enantioselective Ketone Reduction

Thiourea-amine organocatalysts have revolutionized the enantioselective reduction of prochiral ketones using catecholborane as the reducing agent [24]. These bifunctional catalysts operate through a dual activation mechanism where the thiourea component activates the carbonyl group through hydrogen bonding while the amine moiety enhances the nucleophilicity of the hydride [24].

Catalyst optimization studies reveal that air-stable thiourea-amine derivatives can achieve enantioselectivities of up to 98% ee for aryl ketones [24]. The reaction temperature critically influences stereochemical outcomes, with optimal results obtained at -46°C in toluene [24]. Higher temperatures lead to decreased enantioselectivity, while lower temperatures result in reduced reaction rates [24].

The substrate scope encompasses various aryl ketones, α,β-unsaturated ketones, and cyclic systems [24]. Electronic effects on the aromatic ring show minimal impact on enantioselectivity, with both electron-donating and electron-withdrawing substituents providing excellent stereocontrol [24]. However, alkyl ketones generally exhibit lower enantioselectivities, suggesting that aromatic stabilization plays a role in the stereodetermining step [24].

Asymmetric Hydroboration with Chiral Boranes

Diisopinocampheylborane (Ipc₂BH), derived from α-pinene, represents a highly effective chiral hydroborating agent that can be used in conjunction with 1,3,2-benzodioxaborole chemistry [26]. The predictive model for this asymmetric hydroboration follows a mnemonic approach where the configuration of the resulting alcohol can be reliably predicted based on alkene geometry and borane stereochemistry [26].

(Z)-Alkenes demonstrate superior enantioselectivity compared to (E)-alkenes in asymmetric hydroboration reactions [26]. This stereochemical preference reflects the steric interactions in the transition state, where the bulky isopinocampheyl groups interact more favorably with terminal positions of Z-configured double bonds [26].

The hydroboration-oxidation sequence provides secondary alcohols with enantioselectivities reaching 98% ee [26]. The anti-Markovnikov regioselectivity combined with high enantiocontrol makes this methodology particularly valuable for synthesizing chiral building blocks [26].

Rhodium-Catalyzed Asymmetric Hydroboration

Chiral phosphine ligands enable highly enantioselective rhodium-catalyzed hydroboration of alkenes with catecholborane [27] [28]. P,N-ferrocenyl ligands have demonstrated exceptional performance, providing regioselectivities up to 97:3 and enantioselectivities up to 92% ee for styrene derivatives [27].

The electronic properties of the substrate significantly influence both the reaction rate and stereochemical outcome [27]. Electron-rich alkenes typically provide higher enantioselectivities, while electron-deficient substrates may exhibit reduced stereocontrol [27].

Catalyst structure-activity relationships reveal that the ferrocene backbone provides an optimal chiral environment for asymmetric induction [27]. The conformational rigidity of the ferrocene unit helps create a well-defined chiral pocket around the rhodium center, leading to effective enantiodiscrimination [27].

Brønsted Acid Catalyzed Reductions

Chiral phosphoric acids derived from BINOL have enabled highly enantioselective reduction of α-keto esters using catecholborane [23]. This methodology represents the first enantio- and chemoselective Brønsted acid catalyzed reduction of this substrate class [23].

The dual activation mechanism involves magnesium dibutyl as a co-catalyst, which works synergistically with the chiral phosphoric acid to achieve optimal reactivity and selectivity [23]. The α-hydroxy esters are obtained in virtually quantitative yields with excellent enantioselectivities exceeding 99% ee [23].

Chemoselectivity represents a particular strength of this methodology, as the reaction selectively reduces the ketone functionality in the presence of the ester group [23]. This selectivity profile complements other reduction methods and expands the synthetic utility of catecholborane in complex molecule synthesis [23].

Asymmetric Hydroazidation Methodology

Monoisopinocampheylborane (IpcBH₂) enables enantioselective hydroazidation of trisubstituted alkenes through a novel one-pot procedure [25]. The hydroboration generates chiral dialkylboranes that are subsequently converted to monoalkyl-substituted catecholboranes, which undergo radical azidation with benzenesulfonyl azide [25].

Enantiomerically enriched azides are obtained in yields of 59-81% with enantioselectivities up to 94:6 e.r. [25]. When the intermediate dialkylborane is purified by crystallization, enantioselectivities can reach 98:2 e.r. [25]. This methodology provides rapid access to enantiomerically pure compounds such as (+)-rodocaine [25].

The versatility of this approach is demonstrated by the use of other arenesulfonyl radical traps, enabling enantioselective hydroallylation, hydrosulfanylation, and hydrobromination reactions with comparable yields and selectivities [25].

| Asymmetric Method | Chiral Catalyst | Enantioselectivity | Substrate Scope | Key Features |

|---|---|---|---|---|

| Thiourea-amine catalysis | Bifunctional organocatalysts | Up to 98% ee | Aryl and alkyl ketones | Air-stable, dual activation |

| Asymmetric hydroboration | Diisopinocampheylborane | 98% ee | (Z)-Alkenes preferred | Predictive model available |

| Rh-catalyzed hydroboration | P,N-ferrocenyl ligands | Up to 92% ee | Styrene derivatives | High regioselectivity |

| Brønsted acid reduction | BINOL phosphoric acids | >99% ee | α-Keto esters | Chemoselective |

| Asymmetric hydroazidation | Monoisopinocampheylborane | Up to 98:2 e.r. | Trisubstituted alkenes | One-pot procedure |